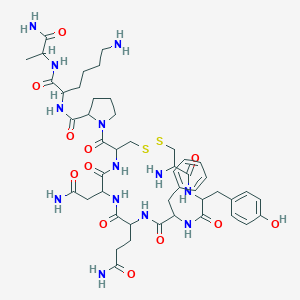![molecular formula C13H10ClNO4S B228657 3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B228657.png)
3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of 3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic processes, such as fatty acid synthesis and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as to inhibit tumor cell growth. In addition, it has been shown to have anti-inflammatory effects and to improve glucose metabolism and insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on biological systems.
Orientations Futures
There are several future directions for research on 3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid. One direction is to further investigate its antibacterial, antifungal, and antitumor properties. Another direction is to study its effects on glucose metabolism and insulin resistance in more detail. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 5-(4-chlorobenzylidene)-2,4-dioxothiazolidine-3-carboxylic acid hydrazide. The second step involves the reaction of the hydrazide with acetic anhydride to form 3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid.
Applications De Recherche Scientifique
3-[5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has shown potential applications in various scientific research fields. It has been investigated for its antibacterial, antifungal, and antitumor properties. In addition, it has been studied for its potential as an anti-inflammatory agent, as well as for its effects on glucose metabolism and insulin resistance.
Propriétés
Formule moléculaire |
C13H10ClNO4S |
|---|---|
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10ClNO4S/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Clé InChI |
DBTWXHSPFJCYJS-YFHOEESVSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




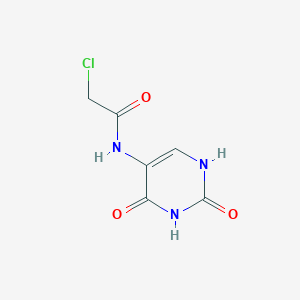

![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
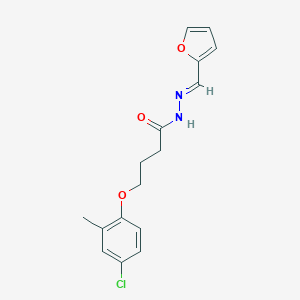

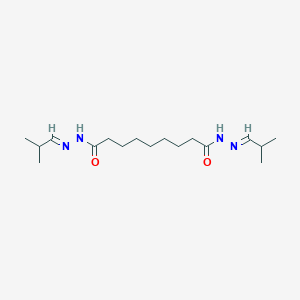
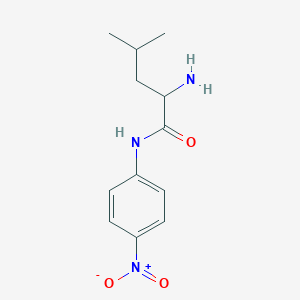
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

